molecular formula C15H26ClNO B110777 (2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride CAS No. 175591-17-0

(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride

Cat. No. B110777
M. Wt: 271.82 g/mol
InChI Key: XKSJVTDZSYZBGF-SBKWZQTDSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, etc.


Scientific Research Applications

Methoxychlor as an Environmental Estrogen : Methoxychlor is a proestrogenic pesticide, metabolized to its active form HPTE, showing reproductive toxicity in animals. Its effects on fertility and development highlight the need for understanding similar compounds' environmental and biological impacts (Cummings, 1997).

Benzophenone-3 and Reproductive Toxicity : Benzophenone-3, used as a UV filter, shows potential reproductive toxicity, affecting birth weights and gestational ages in humans, and altering reproductive parameters in animals. This underscores the importance of studying the endocrine-disrupting effects of related compounds (Ghazipura et al., 2017).

Methoxyflurane in Acute Pain Management : Methoxyflurane, an inhaled analgesic, has been used for over 40 years in managing trauma pain and medical procedures. Its efficacy, tolerability, and safety profile make it a valuable option for pain management, potentially informing the applications of similar methoxy-substituted compounds in clinical settings (Porter et al., 2018).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and other hazards.


Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, potential applications, etc.


Please consult with a professional chemist or a reliable database for specific information about this compound. It’s always important to handle chemical substances with care and use them responsibly.


properties

IUPAC Name

(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H/t12-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSJVTDZSYZBGF-SBKWZQTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170001
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride

CAS RN

175591-17-0
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3(3-methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3(3-METHOXYPHENYL)-N,N,2-TRIMETHYL PENTANE-1-AMINE HYDROCHLORIDE, (2R,3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPH1EOM45F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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